molecular formula C13H15NO B12438607 1-(1H-indol-3-yl)-3-methylbutan-1-one

1-(1H-indol-3-yl)-3-methylbutan-1-one

Cat. No.: B12438607
M. Wt: 201.26 g/mol
InChI Key: RQDSUVCWFCIDAP-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-methylbutan-1-one is a ketone-containing indole derivative characterized by a methyl-substituted butanone backbone linked to the 3-position of the indole ring. The indole scaffold is renowned for its versatility in medicinal chemistry, enabling interactions with enzymes and receptors through hydrophobic, π-π stacking, and hydrogen-bonding interactions .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1H-indol-3-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H15NO/c1-9(2)7-13(15)11-8-14-12-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3

InChI Key

RQDSUVCWFCIDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-indol-3-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-methylbutan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its electron-rich nature allows it to react with electrophiles, contributing to its diverse biological activities .

Comparison with Similar Compounds

Substituted Indole Chalcones

  • 3a (1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) and 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one): Structure: Indole-propenone hybrids with aryl substituents (p-tolyl or 4-chlorophenyl). Activity: Demonstrated anticancer activity via thiosemicarbazide derivatization to pyrazole-carbothioamides (e.g., compound 5) .

Antifungal Indole Derivatives

  • 3b, 3c, and 3e (1-(1H-Indol-3-yl) derivatives): Structure: Varied substituents on the indole-propenone scaffold. Activity: Fungicidal against Candida spp. and Aspergillus niger (MIC: 0.250–1 mg/mL). Compound 3c inhibits microbial tyrosinase (~28% inhibition at 0.250 mg/mL) and synergizes with fluconazole . Comparison: The methylbutanone group in the target compound may alter lipophilicity, influencing membrane penetration and antifungal efficacy.

Anti-Tubercular Indole Chalcones

  • (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one: Structure: Propenone linker with heteroaryl (furan) substitution. Activity: Anti-tubercular activity against Mtb H37Rv (MIC: 210 μM) . Key Insight: Replacement of the furan with a methylbutanone group could modulate steric hindrance and solubility, impacting Mtb target engagement.

Substituent Effects on Physical Properties

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1-(1H-Indol-3-yl)-3-methylbutan-1-one Methylbutanone 201.24 (estimated) N/A N/A
1-(3-Methoxyphenyl)-3-methylbutan-1-one 3-Methoxyphenyl 192.25 274.4 (predicted) 0.986 (predicted)
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-Hydroxyphenyl 178.23 N/A N/A
  • Hydroxyl vs.

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